molecular formula C13H17ClO B8511449 2,6-Di(propan-2-yl)benzoyl chloride CAS No. 85374-63-6

2,6-Di(propan-2-yl)benzoyl chloride

Cat. No. B8511449
Key on ui cas rn: 85374-63-6
M. Wt: 224.72 g/mol
InChI Key: XVNCRTSUAIIOKD-UHFFFAOYSA-N
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Patent
US06017905

Procedure details

A solution of 2,6-diisopropylbenzoyl chloride (11.65 g, 0.052 mol), in ethyl ether (100 mL) was added over 20 minutes to a suspension of lithium aluminum hydride (1.9 g, 0.050 mol) in ethyl ether (200 mL) keeping the temperature below -15° C. The reaction mixture was allowed to slowly warm to room temperature and was then cooled to zero. The reaction was quenched by careful addition of sodium bisulfate solution until no further reaction was evident. The mixture was diluted with ether (200 mL), the ether washed with brine. The grey goo (lithium/aluminum salts) was washed several times with ether, the ether washes were combined, dried (magnesium sulfate), filtered, and concentrated to an oil which solidified, 10.67 g,
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:15])[CH3:14])[C:5]=1[C:6](Cl)=[O:7])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[CH2:6][OH:7])([CH3:15])[CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11.65 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=O)Cl)C(=CC=C1)C(C)C
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -15° C
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to zero
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by careful addition of sodium bisulfate solution until no further reaction
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether (200 mL)
WASH
Type
WASH
Details
the ether washed with brine
WASH
Type
WASH
Details
The grey goo (lithium/aluminum salts) was washed several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(CO)C(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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